molecular formula C13H14N2O3 B1666055 Antineoplaston A10 CAS No. 91531-30-5

Antineoplaston A10

Número de catálogo: B1666055
Número CAS: 91531-30-5
Peso molecular: 246.26 g/mol
Clave InChI: OQGRFQCUGLKSAV-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Antineoplaston A10 se puede sintetizar a través de un proceso de dos pasos:

Métodos de producción industrial

Si bien los métodos específicos de producción industrial no están ampliamente documentados, la síntesis de this compound en un entorno de laboratorio implica técnicas estándar de síntesis orgánica. El proceso normalmente requiere condiciones de reacción controladas, incluidas temperaturas y niveles de pH específicos, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Antineoplaston A10 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

    Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

    Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.

    Reactivos de sustitución: Como halógenos o nucleófilos.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Phase II Studies

  • Pediatric Gliomas : In a Phase II study involving children with recurrent multicentric glioma, 12 patients received intravenous Antineoplaston A10 combined with AS2-1. The results showed:
    • Complete response in 33% of patients.
    • Partial response in 25% .
    • Stable disease in 33% .
    • Overall survival rates were favorable compared to traditional therapies, with some patients remaining well for over 14 years post-diagnosis .
  • Adult Cancers : Another Phase II trial focused on adults with anaplastic astrocytoma or glioblastoma multiforme. The study reported:
    • No tumor regression in the small sample size (9 patients).
    • Notable neurocortical toxicity was observed, which was manageable with dose adjustments.
    • Steady-state plasma concentrations of phenylacetate were consistent with prior studies using phenylacetate alone .
  • General Cancer Treatment : A study involving 18 patients with various cancer types (including Stage IV adenocarcinomas) indicated that:
    • Objective responses were noted in 8 patients , including significant improvements in some cases.
    • Side effects were minimal, with some beneficial effects such as increased platelet and white blood cell counts .

Notable Cases

  • Persistent Pineoblastoma : A ten-month-old female patient achieved a complete response after treatment with Antineoplastons, demonstrating long-term survival exceeding 26 years post-treatment .
  • Long-term Survivorship : In a cohort of pediatric patients treated with this compound, one case documented a complete response in a child diagnosed with a large pilocytic astrocytoma, showing progression-free survival for over 28 years .

Pharmacological Profile

This compound is administered both intravenously and orally, depending on the clinical setting and patient needs. The pharmacokinetics indicate that higher doses may correlate with increased plasma concentrations of active metabolites, which are believed to be responsible for its therapeutic effects.

Parameter Value
Average IV Dose (A10)7.95 g/kg/day
Average Oral Dose (A10)0.28 g/kg/day
Duration of IV Therapy1.4 to 286 weeks (median 83 weeks)
Complete Response RateUp to 33% in selected studies
Notable ToxicityReversible neurocortical effects

Comparación Con Compuestos Similares

Compuestos similares

Varios compuestos son estructural y funcionalmente similares a Antineoplaston A10, que incluyen:

Singularidad

This compound es único debido a su estructura específica y su propuesto mecanismo de acción que involucra la intercalación de ADN y la unión a la cromatina. Esto lo distingue de otros compuestos anticancerígenos que pueden tener diferentes objetivos moleculares y vías .

Actividad Biológica

Antineoplaston A10 (A10) is a compound derived from natural substances found in the human body, primarily proposed for its potential anticancer properties. This article explores the biological activity of A10, including its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is believed to exert its biological effects through several proposed mechanisms:

  • DNA Intercalation : A10 may intercalate with DNA at specific base pairs, potentially interfering with the binding of carcinogens and disrupting DNA replication, transcription, and translation processes. This theoretical mechanism suggests that A10 could mimic the action of other anticancer drugs like doxorubicin .
  • Chromatin Interaction : The structural similarities between A10 and other anticancer agents suggest that it may bind to chromatin, thus influencing gene expression and cellular proliferation. This interaction is thought to contribute to its antineoplastic effects .

Clinical Studies and Findings

Numerous clinical studies have evaluated the efficacy and safety of this compound in various cancer types. Below are key findings from significant studies:

Table 1: Summary of Clinical Studies on this compound

Study TypePatient PopulationDosage (g/kg/day)Response RateNotable Outcomes
Phase II Study (Adults)18 patients with diverse cancers0.21 - 2.2142% (8/19) showed objective responseMinimal side effects; increased platelet and WBC counts
Phase II Study (Children)12 children with gliomas7.95 (IV), 0.28 (oral)Complete response: 33%; Partial response: 25%Favorable outcomes compared to traditional therapies
Phase II Study (Brain Tumors)12 patients with brain stem glioma11.3 (IV)Complete response: 20%; Partial response: 30%Survival rate of 33.3% at two years
Phase II Study (Low-Grade Astrocytomas)16 children with low-grade astrocytomas7.71 (IV)Complete response: 25%; Partial response: 12.5%Long-term survival rates favorable compared to standard treatments

Case Studies

  • Adult Patients with Various Cancers :
    • In a study involving patients with conditions such as adenocarcinoma and chondrosarcoma, treatment with A10 resulted in an objective response in several cases, demonstrating its potential efficacy across different cancer types. Side effects were generally mild, including febrile reactions and muscle pain, while some patients experienced beneficial increases in blood cell counts .
  • Pediatric Patients with Gliomas :
    • A notable study involving children diagnosed with recurrent gliomas showed promising results with A10 administration. The treatment led to a significant proportion of patients achieving stable disease or better outcomes over extended follow-up periods, suggesting that A10 may be a viable option for difficult-to-treat pediatric brain tumors .

Safety Profile

The safety profile of this compound has been assessed in various studies:

  • Toxicity Observations : Most studies reported mild to moderate toxicities, such as transient neurological effects and skin allergies. Serious adverse events were rare but included reversible neurocortical toxicity in some cases .
  • Overall Tolerance : Patients generally tolerated the treatment well, with many experiencing no severe side effects. The acceptable toxicity levels suggest that A10 could be integrated into treatment regimens for patients who have limited options due to traditional therapy failures .

Propiedades

IUPAC Name

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGRFQCUGLKSAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919683
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91531-30-5
Record name Antineoplaston A10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antineoplaston A10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTINEOPLASTON A10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antineoplaston A10
Reactant of Route 2
Reactant of Route 2
Antineoplaston A10
Reactant of Route 3
Antineoplaston A10
Reactant of Route 4
Reactant of Route 4
Antineoplaston A10
Reactant of Route 5
Antineoplaston A10
Reactant of Route 6
Reactant of Route 6
Antineoplaston A10

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.